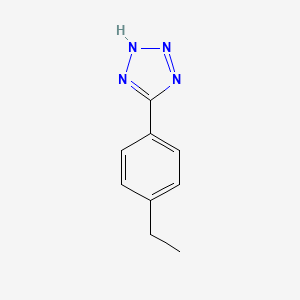

5-(4-ethylphenyl)-2H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-ethylphenyl)-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 4-ethylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-2H-tetrazole typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 4-ethylbenzonitrile with sodium azide in the presence of a suitable catalyst, such as copper(I) iodide, under reflux conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-ethylphenyl)-2H-tetrazole can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.

Reduction: Reduction of the tetrazole ring can yield amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

Oxidation: Tetrazole oxides.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

5-(4-ethylphenyl)-2H-tetrazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is explored for its use in the development of energetic materials and as a ligand in coordination chemistry.

Biology: Studies focus on its interaction with biological macromolecules and its potential as a biochemical probe.

Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mecanismo De Acción

The mechanism of action of 5-(4-ethylphenyl)-2H-tetrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity .

Comparación Con Compuestos Similares

Similar Compounds

- 5-phenyl-2H-tetrazole

- 5-(4-methylphenyl)-2H-tetrazole

- 5-(4-chlorophenyl)-2H-tetrazole

Uniqueness

5-(4-ethylphenyl)-2H-tetrazole is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group may enhance lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

Actividad Biológica

5-(4-Ethylphenyl)-2H-tetrazole (CAS No. 460363-76-2) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C9H10N4

- Molecular Weight: 174.20 g/mol

- IUPAC Name: this compound

The compound features a tetrazole ring, which is known for its role in various biological activities, mainly due to its ability to interact with biological macromolecules.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound has been identified as a potential inhibitor of various enzymes, including those involved in inflammatory pathways and cell proliferation.

- Receptor Interaction: It interacts with specific receptors, modulating signaling pathways that are crucial for cellular functions such as growth and apoptosis.

- Antimicrobial Activity: Research indicates that derivatives of tetrazoles can exhibit antibacterial and antifungal properties, making them candidates for further development in treating infections.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives. For instance, this compound has been evaluated for its activity against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Bacillus cereus | Moderate |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

| Aspergillus flavus | Low |

These results suggest that while the compound may not be the most potent antimicrobial agent, it shows promise as part of a broader therapeutic strategy when combined with other agents or modified to enhance efficacy .

Antituberculosis Activity

In silico studies have proposed that this compound could serve as a lead compound in tuberculosis (TB) drug discovery. Molecular docking studies indicated that it exhibits favorable binding affinity to target proteins associated with Mycobacterium tuberculosis. The results from these studies suggest that this compound could potentially overcome some limitations of existing TB treatments .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various 5-substituted tetrazoles, including this compound, using microwave-assisted methods. The resulting compounds were screened for biological activity, revealing moderate antibacterial properties against several pathogens .

- Pharmacokinetics : In another study focused on the pharmacokinetic profile of tetrazole derivatives, this compound demonstrated favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, indicating its potential for further development as a therapeutic agent .

- Therapeutic Potential : The compound has been investigated for anti-inflammatory effects through inhibition of the JAK-STAT signaling pathway, which is pivotal in immune response modulation . This suggests a dual role in both antimicrobial and anti-inflammatory contexts.

Propiedades

IUPAC Name |

5-(4-ethylphenyl)-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-2-7-3-5-8(6-4-7)9-10-12-13-11-9/h3-6H,2H2,1H3,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUFQRODCMRUHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.